4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester

Description

Nomenclature and Structural Identity

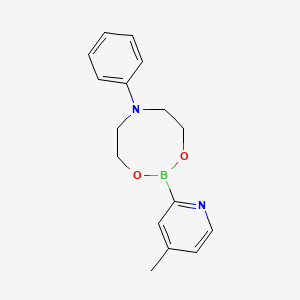

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester is systematically identified by its Chemical Abstracts Service number 849100-03-4 and possesses the molecular formula C16H19BN2O2 with a molecular weight of 282.1453 daltons. The compound is also known by several alternative nomenclature designations, including 4-Methyl-2-pyridineboronic acid N-phenyldiethanolamine ester and 4-Methyl-2-pyridineboronic acid[2,2′-(phenylimino)diethanol]ester. The structural identity of this compound is characterized by the integration of a methylated pyridine ring system at the 4-position, connected through a boronic acid linkage at the 2-position to a phenyldiethanolamine protecting group.

The molecular structure can be precisely described through its Simplified Molecular Input Line Entry System notation: B1(OCCN(CCO1)C2=CC=CC=C2)C3=NC=CC(=C3)C, which reveals the complex bicyclic architecture formed by the diethanolamine coordination to the boron center. This structural arrangement creates a stable eight-membered heterocyclic system known as a 1,3,6,2-dioxazaborocane, where the boron atom adopts a tetrahedral geometry through coordination with the diethanolamine ligand. The phenyl substituent on the nitrogen atom of the diethanolamine moiety provides additional steric bulk and electronic stabilization to the overall molecular framework.

Physical characterization of 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester reveals distinctive properties that contribute to its utility as a synthetic intermediate. The compound exhibits a melting point range of 267-271°C with decomposition, indicating thermal stability up to relatively high temperatures. Additional physical parameters include a calculated density of 1.14 grams per cubic centimeter, a boiling point of 483.1°C at 760 millimeters of mercury, and a flash point of 246°C. These properties reflect the robust nature of the diethanolamine-boronic acid complex and its suitability for various synthetic applications requiring elevated temperatures.

Historical Development of Diethanolamine Boronic Esters

The historical development of diethanolamine boronic esters emerged from the fundamental challenges associated with the handling and storage of free boronic acids in synthetic chemistry. Traditional boronic acids suffer from inherent instability issues, including susceptibility to autoxidation, poor shelf life under anhydrous conditions, and difficulties in purification and characterization. These limitations necessitated the development of protecting group strategies that could stabilize the boronic acid functionality while maintaining its synthetic reactivity when required.

The pioneering work in diethanolamine boronic ester development gained significant momentum through industrial applications, particularly at AstraZeneca, where researchers successfully demonstrated the scalability and practical utility of this protecting group strategy. AstraZeneca has successfully manufactured three diethanolamine boronic esters at the kilogram scale, including batches of 5, 50, and 100 kilograms, with plans for expansion to additional examples. This industrial validation represents a crucial milestone in the practical application of diethanolamine boronic esters, demonstrating their viability for large-scale pharmaceutical manufacturing processes.

Research investigations have revealed that diethanolamine complexes of boronic acids, also termed 2,8-dioxa-5-aza-1-bora-bicyclo[3:3:0]octanes or DABO boronates, exhibit exceptional air and water stability compared to their free boronic acid counterparts. These complexes allow for straightforward isolation, characterization, and storage, addressing the primary limitations that had historically restricted the widespread use of boronic acid derivatives in synthetic applications. The diethanolamine auxiliary represents the most economically viable option for stabilizing boronic acids when compared to alternative protecting groups such as N-methyliminodiacetic acid, potassium hydrogen fluoride, and pinacol systems.

The development of standardized synthetic procedures for diethanolamine boronic ester formation has been characterized by remarkable simplicity and robustness. The general methodology involves stirring the corresponding boronic acid with diethanolamine in dichloromethane in an open flask at room temperature, resulting in precipitation of the desired ester product that can be isolated through filtration and recrystallization. This straightforward approach has enabled the preparation of diverse diethanolamine boronic esters, including both electron-rich and electron-poor variants, in consistently high yields across a broad range of substrate types.

Role in Modern Organoboron Chemistry

The role of 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester in modern organoboron chemistry extends far beyond simple protective functionality, encompassing applications in advanced synthetic methodologies, catalysis, and materials science. Contemporary organoboron chemistry has experienced unprecedented growth due to the unique electronic properties derived from boron's electron deficiency and low electronegativity, which enable distinctive reactivity patterns and functional properties. The integration of diethanolamine protecting groups has significantly expanded the accessible chemical space for organoboron compounds by providing stable, easily handled derivatives that can be readily converted to reactive boronic acids under appropriate conditions.

Modern applications of diethanolamine boronic esters have demonstrated particular utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where these compounds serve as stable nucleophilic coupling partners. Research has established that diethanolamine complexed heterocyclic boronic acids can be used directly in Suzuki-Miyaura reactions without requiring preliminary hydrolysis steps, as these complexes undergo facile hydrolysis to the active boronic acid or ester forms in aqueous solutions and protic solvents commonly employed in coupling reactions. This direct reactivity eliminates the need for separate deprotection procedures, streamlining synthetic sequences and improving overall efficiency.

The unique physical properties of diethanolamine boronic esters have facilitated the development of environmentally sustainable synthetic processes that utilize green solvents and minimize waste generation. The facile preparation of these compounds through esterification or transesterification with diethanolamine can be telescoped from solutions of boronic acids or boronic esters, providing broad accessibility from numerous reaction types and synthetic approaches. This versatility has made diethanolamine boronic esters attractive synthetic intermediates for pharmaceutical development, where reliable, scalable, and environmentally conscious synthetic methods are essential.

Recent advances in organoboron chemistry have highlighted the potential for diethanolamine boronic esters to serve as precursors for more specialized organoboron structures. The development of photoinduced reactions of organoboron compounds has opened new avenues for synthetic methodology, where the stability and handling characteristics of diethanolamine-protected systems provide advantages over traditional boronic acid derivatives. These photochemical approaches enable the formation of complex molecular architectures through radical-mediated processes that would be challenging to achieve with less stable boronic acid forms.

| Application Area | Key Advantages | Research Impact |

|---|---|---|

| Suzuki-Miyaura Coupling | Direct use without deprotection | Streamlined synthetic sequences |

| Pharmaceutical Manufacturing | Scalable to kilogram quantities | Industrial viability demonstrated |

| Green Chemistry | Compatible with sustainable solvents | Reduced environmental impact |

| Photochemical Synthesis | Enhanced stability under irradiation | Access to novel molecular frameworks |

The deprotection methodology for diethanolamine boronic esters has evolved into a sophisticated two-step protocol that demonstrates tolerance to various functional groups, short reaction times, and ease of product isolation. This deprotection strategy involves initial transesterification with diethanolamine followed by hydrolysis, providing a reliable method for revealing the active boronic acid functionality when required for subsequent synthetic transformations. The development of this methodology has been particularly valuable for alkylpinacolyl boronate ester deprotection, where traditional methods often prove unsuitable or unreliable.

Properties

IUPAC Name |

2-(4-methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BN2O2/c1-14-7-8-18-16(13-14)17-20-11-9-19(10-12-21-17)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDLFXRVLIIZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)C2=CC=CC=C2)C3=NC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584602 | |

| Record name | 2-(4-Methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204600-18-9, 849100-03-4 | |

| Record name | Tetrahydro-2-(4-methyl-2-pyridinyl)-6-phenyl-4H-1,3,6,2-dioxazaborocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204600-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849100-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Catalysts

- Substrate : 4-Bromo-2-methylpyridine or 4-chloro-2-methylpyridine as the heteroaryl halide precursor.

- Boron Source : Bis(pinacolato)diboron (B2pin2) or other diboron reagents.

- Ligand : N-phenyldiethanolamine, which acts as a chelating diol to form the boronic ester.

- Catalyst : Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base : Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) to facilitate the borylation and transmetalation steps.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME).

Reaction Conditions

- The reaction typically proceeds under an inert atmosphere (argon or nitrogen).

- Temperature range: 70–100 °C.

- Reaction time: 12–24 hours.

- The boronic ester is formed via transmetalation of the palladium intermediate with the boron reagent, followed by ligand exchange with N-phenyldiethanolamine to yield the ester.

Mechanistic Insights

- The palladium catalyst undergoes oxidative addition with the aryl halide.

- Transmetalation with the diboron reagent forms the arylboronate intermediate.

- Ligand exchange with N-phenyldiethanolamine forms the stable boronic ester.

- Base plays a dual role: activating the boron reagent and stabilizing palladium intermediates.

Comparative Data on Preparation Efficiency and Yields

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Catalyst loading | 5 mol% Pd(PPh3)4 or Pd(dppf)Cl2 | Efficient catalyst for borylation |

| Base | KOAc or Cs2CO3 (1.5 equiv) | Facilitates transmetalation |

| Solvent | THF, DMF, or DME | Polar aprotic solvents preferred |

| Temperature | 70–100 °C | Elevated temperature accelerates reaction |

| Reaction time | 12–24 hours | Sufficient for complete conversion |

| Isolated yield | 70–90% | High yield achievable with optimized conditions |

Research Findings and Optimization Notes

- Nucleophilicity and Stability : The N-phenyldiethanolamine ligand enhances the stability of the boronic ester by chelation, reducing protodeboronation and increasing shelf-life compared to free boronic acids.

- Base Effects : Cesium carbonate has been shown to be particularly effective in promoting transmetalation and stabilizing intermediates, leading to higher yields.

- Solvent Choice : DME and THF provide optimal solubility and reaction rates; polar solvents help stabilize charged intermediates.

- Catalyst Selection : Pd(PPh3)4 is widely used due to its high activity and ease of handling, but Pd(dppf)Cl2 can offer better selectivity in some cases.

- Temperature Control : Maintaining 70–80 °C balances reaction kinetics and minimizes side reactions such as protodeboronation.

Example Experimental Procedure (Adapted from Literature)

- In a dry Schlenk flask under argon, add 4-bromo-2-methylpyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(PPh3)4 (5 mol%), and potassium acetate (1.5 equiv).

- Add dry THF or DME as solvent to achieve a 0.2 M concentration.

- Stir the mixture at 80 °C for 18 hours.

- After completion, cool to room temperature and add N-phenyldiethanolamine (1.2 equiv).

- Stir at room temperature for 4 hours to allow ligand exchange forming the boronic ester.

- Purify the product by column chromatography using hexane/ethyl acetate mixtures.

- Characterize by NMR and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halide substrate preparation | 4-Bromo-2-methylpyridine or equivalent | Readily available starting material |

| Borylation | Pd catalyst, B2pin2, KOAc, THF/DME, 70–80 °C | Formation of pinacol boronate intermediate |

| Ligand exchange | N-phenyldiethanolamine, room temp, 4 h | Formation of stable boronic acid ester |

| Purification | Silica gel chromatography | Isolated pure 4-methylpyridine-2-boronic acid N-phenyldiethanolamine ester |

| Yield | 70–90% | High efficiency under optimized conditions |

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other boronic acid derivatives.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield .

Major Products Formed

The major products formed from reactions involving 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester depend on the specific reaction conditions. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

Organic Synthesis

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester is primarily used in cross-coupling reactions, particularly the Suzuki coupling reaction. This reaction is crucial for the formation of carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles.

Key Findings:

- The compound has demonstrated effectiveness in coupling reactions with aryl halides catalyzed by palladium complexes, yielding bipyridine derivatives .

- It remains stable during prolonged storage and can be used in reactions involving different electrophiles, enhancing its utility in synthetic organic chemistry .

Medicinal Chemistry

Research indicates that boronic acid derivatives, including this compound, have potential as enzyme inhibitors and therapeutic agents. The ability to modulate biological pathways makes them valuable in drug development.

Case Studies:

- Boronic acids have been explored for their role in treating conditions like multiple myeloma through targeted therapies .

- The compound's structural features may allow it to interact with specific biological targets, leading to the development of novel pharmaceuticals .

Table 1: Comparison of Boronic Acid Derivatives in Cross-Coupling Reactions

| Compound | Yield (%) | Catalyst Used | Reaction Type |

|---|---|---|---|

| 4-Methylpyridine-2-boronic acid ester | 85 | PdCl₂(PPh₃) | Suzuki Coupling |

| 2-Pyridylboronic acid N-phenyldiethanolamine ester | 78 | Cu(OAc)₂ | Cross-Coupling |

| Bipyridine derivative from boronic acids | 90 | Pd(dppf) | Negishi Coupling |

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular pathways involved include the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

- 5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester

- 6-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester

Uniqueness

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain chemical reactions and research applications .

Biological Activity

4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester (CAS No. 849100-03-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring, a boronic acid moiety, and an N-phenyldiethanolamine group. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula: C16H19BN2O2

- Molecular Weight: 284.14 g/mol

- Structure: The compound features a boron atom that can form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester can be attributed to its ability to interact with specific biomolecules, particularly proteins involved in cellular signaling and metabolic pathways. Boronic acids are known to form stable complexes with diols, which can influence enzyme activity and protein interactions.

Target Interactions

- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in various metabolic pathways, including those related to neurotransmitter synthesis.

- Receptor Modulation: It could potentially modulate the activity of receptors that are critical for cellular communication and signal transduction.

Biological Activity

Research indicates that boronic acid derivatives exhibit a range of biological activities, including:

- Antitumor Activity: Some studies suggest that compounds similar to 4-Methylpyridine-2-boronic acid have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: The compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

- Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, it may have applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Studies: In vitro studies have demonstrated that boron-containing compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Neuroprotective Effects: Research has indicated that certain boronic esters can protect neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

- Antimicrobial Activity: Preliminary tests on related compounds have shown significant antibacterial activity against Gram-positive bacteria, indicating that 4-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester could be explored for developing new antibiotics .

Biochemical Analysis

The interaction of this compound with biological systems can be analyzed through various biochemical assays:

- Cell Viability Assays: To assess cytotoxicity against different cell lines.

- Enzyme Activity Assays: To determine inhibitory effects on target enzymes.

- Binding Studies: To explore the interaction with specific receptors or proteins.

Q & A

Q. What are the standard synthetic routes for preparing 4-methylpyridine-2-boronic acid N-phenyldiethanolamine ester?

The compound is synthesized via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. For example, 2-pyridineboronic acid N-phenyldiethanolamine ester reacts with spiro-fused carbohydrate oxazoline precursors under THF solvent, using Pd catalysts (e.g., Pd(PPh₃)₄) and mild heating (50–60°C). Yields typically range from 32% to 75%, depending on the stability of intermediates during purification (e.g., silica gel chromatography can degrade sensitive spiro-oxazoline moieties) .

Q. What spectroscopic and chromatographic methods are used to characterize this boronic ester?

Key techniques include:

- ¹H/¹³C NMR : To confirm the spiro-oxazoline structure and boronic ester linkage.

- Chiral HPLC : For enantiomeric excess (ee) determination when applied in asymmetric catalysis (e.g., using Reprosil chiral columns) .

- Mass spectrometry (MS) : To verify molecular weight and purity.

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boron reagent in enantioselective catalysis, particularly in palladium-catalyzed allylic alkylation reactions. For instance, it enables up to 93% ee in the asymmetric alkylation of 1,3-diphenylallyl acetate with dimethyl malonate when paired with spiro-fused carbohydrate ligands .

Advanced Research Questions

Q. How does the stereochemistry of carbohydrate-derived ligands influence enantioselectivity in reactions involving this boronic ester?

The configuration of the carbohydrate backbone critically impacts enantioselectivity. For example:

- D-Fructo-configured ligands predominantly yield the (R)-enantiomer.

- D-Psico-configured ligands favor the (S)-enantiomer but with lower ee (e.g., 70–80%). This divergence arises from steric and electronic interactions between the ligand’s chiral environment and the palladium catalyst during transition-state formation .

Q. What experimental strategies mitigate decomposition of the boronic ester during purification?

Decomposition risks (e.g., acid-catalyzed degradation) can be minimized by:

- Avoiding acidic purification media (e.g., silica gel with trace HCl impurities).

- Using neutral alumina or rapid flash chromatography.

- Storing intermediates under inert atmospheres (N₂/Ar) at −28°C .

Q. Why do Suzuki–Miyaura couplings with this boronic ester show higher nucleophilicity compared to pinacol boronate analogs?

The N-phenyldiethanolamine ester group enhances boron’s electrophilicity via electron-donating effects, accelerating transmetallation steps in Pd-catalyzed reactions. This contrasts with pinacol esters, where steric hindrance and reduced Lewis acidity slow reactivity .

Q. How can conflicting enantioselectivity data be resolved when using this compound with different ligand systems?

Contradictions often stem from:

- Ligand-metal coordination geometry : Subtle changes in Pd-ligand bond angles alter transition-state accessibility.

- Solvent effects : Polar solvents (e.g., THF vs. DCM) modulate reaction kinetics and stereochemical outcomes. Systematic screening of ligands, solvents, and additives (e.g., Cs₂CO₃) is recommended to optimize ee .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

Q. How does this boronic ester compare to MIDA boronates in multi-step syntheses?

Unlike MIDA boronates, which require harsh conditions for activation, N-phenyldiethanolamine esters react under mild, catalytic conditions. However, their lower stability demands careful handling and immediate use post-synthesis .

Data Contradictions and Troubleshooting

Q. Why do reported yields vary widely (32–75%) in cross-coupling reactions?

Discrepancies arise from:

- Intermediate instability : Spiro-oxazoline ligands decompose during chromatography.

- Catalyst loading : Lower Pd concentrations (<2 mol%) reduce side reactions but may slow kinetics.

Reproducibility improves with strict control of reaction time, temperature, and purification methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.